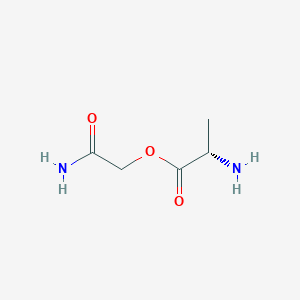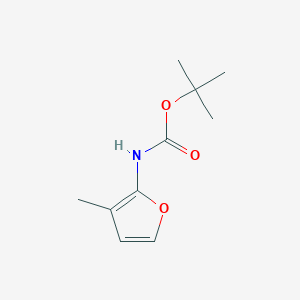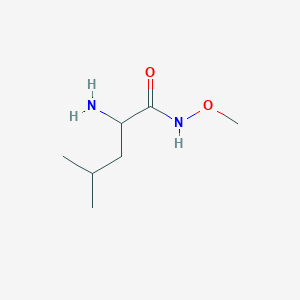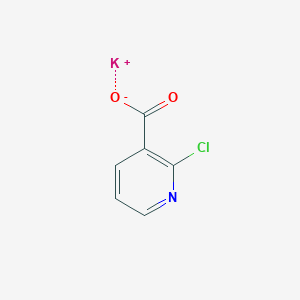![molecular formula H8K2O10Sb2 B13789890 Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)
Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a hydrated form of potassium antimonate and is known for its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate typically involves the reaction of antimony pentoxide (Sb2O5) with potassium hydroxide (KOH) in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
Sb2O5+6KOH+3H2O→2K2[Sb(OH)6]⋅3H2O
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where the temperature, pressure, and concentration of reactants are carefully monitored. The product is then purified through crystallization and filtration processes to obtain the trihydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of antimony.
Reduction: It can be reduced to lower oxidation states of antimony.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions. These reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of antimony, while reduction may produce lower oxides or elemental antimony.
Aplicaciones Científicas De Investigación
Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of various ions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate involves its interaction with molecular targets and pathways in biological systems. It can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Potassium hydrogen phosphate (K2HPO4): Used as a buffering agent and in fertilizers.
Sodium antimonate (NaSbO3): Similar in structure and used in similar applications.
Uniqueness
Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate is unique due to its specific chemical structure and hydration state, which confer distinct properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
H8K2O10Sb2 |
|---|---|
Peso molecular |
489.77 g/mol |
Nombre IUPAC |
dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate |
InChI |
InChI=1S/2K.5H2O.5O.2Sb/h;;5*1H2;;;;;;;/q2*+1;;;;;;;;;2*-1;2*+1/p-2 |
Clave InChI |
GREQPOPDKKWQHP-UHFFFAOYSA-L |
SMILES canónico |
O.O.O.O[Sb](=O)([O-])O[Sb](=O)(O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)

![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)



